Dipropylamine

描述

属性

IUPAC Name |

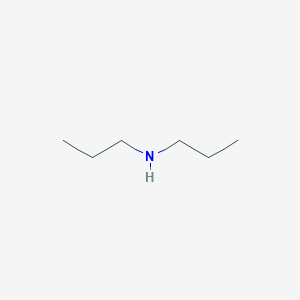

N-propylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-3-5-7-6-4-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHWNAOGRSTTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Record name | DIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025185 | |

| Record name | Dipropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dipropylamine appears as a clear colorless liquid with an ammonia-like odor. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with an odor of ammonia; [Merck Index] | |

| Record name | DIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanamine, N-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-propylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1403 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Di-N-propylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0302261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

228.9 °F at 760 mmHg (NTP, 1992), 109.3 °C | |

| Record name | DIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

45 °F (USCG, 1999), 63 °F (17 °C) (open cup), 7 °C (closed cup) | |

| Record name | DIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble (>=10 mg/ml) (NTP, 1992), Miscible in ether, very soluble in acetone, soluble in ethanol, In water, 3.51X10+4 mg/L at 25 °C | |

| Record name | DIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.738 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.738 at 20 °C/4 °C, Bulk density = 6.1 lb/gal, Saturated liquid density= 46.010 lb/cu ft @ 70 °C, Saturated vapor density= 0.00771 lb/cu ft @ 70 °C | |

| Record name | DIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.49 (air= 1) | |

| Record name | DIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

20.1 [mmHg], 20.1 mm Hg at 25 °C | |

| Record name | Di-n-propylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1403 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Water-white liquid | |

CAS No. |

142-84-7 | |

| Record name | DIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, N-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DIPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60P318IIRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-39.3 °F (NTP, 1992), -63 °C | |

| Record name | DIPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

准备方法

Synthetic Routes and Reaction Conditions: Dipropylamine can be synthesized through several methods:

N-propanol Amination Method: This method involves the catalytic dehydrogenation, amination, dehydration, and hydrogenation of propanol as a raw material.

Acrylonitrile Hydrogenation Method: Using acrylonitrile as a raw material and a copper-nickel compound as a catalyst, catalytic hydrogenation is carried out at temperatures ranging from 40 to 250°C and pressures from 0 to 4.9 MPa to obtain this compound.

Reduction Amination of Propionaldehyde: This method involves the reduction amination of propionaldehyde under the action of a rhodium catalyst.

Industrial Production Methods:

Propanol and Ammonia Reaction: this compound is manufactured by reacting propanol and ammonia over a dehydration catalyst at high temperature and pressure.

Propanol and Ammonia with Hydrogen: Alternatively, propanol and ammonia can be combined with hydrogen over a dehydrogenation catalyst.

化学反应分析

Dipropylamine undergoes various types of chemical reactions:

Oxidation: this compound can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to form primary amines.

Substitution: this compound can undergo substitution reactions with halides to form N-substituted derivatives.

Common Reagents and Conditions: Common reagents include hydrogen, halides, and oxidizing agents. Conditions vary depending on the specific reaction but often involve elevated temperatures and pressures.

Major Products: Major products formed from these reactions include primary amines, nitroso compounds, and N-substituted derivatives.

科学研究应用

Chemical and Agricultural Applications

Herbicide Production

Dipropylamine is a key intermediate in the synthesis of several herbicides, including:

- Trifluralin

- Oryzaline

- S-ethyl-di-n-propylthiocarbamate (EPTC)

- Prosulfocarb

These herbicides are widely used in agriculture for weed control, showcasing DPA's importance in agrochemicals .

Rubber Industry

In the rubber industry, this compound serves as a chemical intermediate for producing rubber accelerators, which enhance the curing process of rubber products .

Analytical Chemistry

Microextraction Techniques

this compound is utilized in various microextraction methods that enhance the detection of compounds in complex matrices:

- Dispersive Micro-Solid Phase Extraction : This technique employs DPA to extract non-steroidal anti-inflammatory drugs from environmental water samples .

- Homogeneous Liquid-Liquid Microextraction : DPA acts as a solvent with switchable hydrophilicity for the determination of methamphetamine via gas chromatography-mass spectrometry (GC-MS) .

Environmental Applications

Contaminant Removal

Research highlights DPA's role in removing contaminants from water:

- It has been used alongside zeolite and activated carbon to eliminate ammonia and N-nitrosamine precursors from wastewater, demonstrating its utility in environmental remediation .

Atmospheric Chemistry

DPA participates in atmospheric reactions that lead to the formation of secondary organic aerosols (SOA). Studies indicate that its reactions with aromatic hydrocarbons can produce harmful condensation products, raising concerns about air quality and health impacts .

Material Science

Nanosized Synthesis

In material science, this compound is involved in synthesizing nanosized materials. For instance, it has been used in co-templating synthesis methods to produce high-yield nanosized (Si)AlPO-41, highlighting its versatility beyond traditional applications .

Pharmaceutical Applications

Solid-Phase Peptide Synthesis (SPPS)

this compound serves as a deprotection reagent in SPPS, particularly for fluorenylmethyloxycarbonyl (Fmoc) groups. Its use reduces aspartimide formation compared to other amines like piperidine, making it advantageous for synthesizing peptides with fewer side reactions .

Summary Table of Applications

作用机制

The mechanism by which dipropylamine exerts its effects involves its ability to act as a nucleophile due to the unshared electron pair on the nitrogen atom. This allows it to participate in various chemical reactions, such as hydrogen bonding and nucleophilic substitution . In solid-phase peptide synthesis, this compound is used as a deprotection reagent to reduce aspartimide formation compared to piperidine .

相似化合物的比较

Comparison with Similar Secondary Amines

Chemical Reactivity and Steric Effects

- Diisopropylamine (iPr₂NH) : Bulky isopropyl groups enhance steric hindrance, improving reaction selectivity. For example, in chlorination reactions, diisopropylamine achieved a 3.3:1 selectivity ratio compared to dipropylamine’s 1.8:1 . Similarly, in C-glycosylation for remdesivir synthesis, diisopropylamine yielded 74% product vs. This compound’s 41–54% .

- Diethylamine (Et₂NH) : Smaller ethyl groups reduce steric hindrance but increase nucleophilicity. In electrochemical sulfonamide synthesis, this compound (39% yield) underperformed diethylamine (52–56%) due to slower electron transfer kinetics .

- Dibutylamine (Bu₂NH): Longer alkyl chains enhance hydrophobicity, making dibutylamine preferable in phase-separation applications. However, this compound’s intermediate chain length balances solubility and reactivity in aqueous-organocatalytic systems .

Switchable-Hydrophilicity Solvent (SHS) Behavior

This compound’s unhindered structure allows carbamate salt formation in carbonated water, requiring higher temperatures (90°C) for CO₂ removal compared to hindered amines like sec-butylisopropylamine (65°C) . Unlike sterically hindered SHS, this compound–water mixtures revert to monophasic states upon cooling, limiting its utility in recyclable solvent systems .

Thermal Stability and Byproduct Formation

Tripropylamine (TPA), a tertiary analog, decomposes at 250°C to yield this compound and propylamine, indicating this compound’s role as a degradation byproduct in high-temperature processes . In contrast, triethylamine (TEA) exhibits greater thermal stability.

Environmental and Health Considerations

- Biodegradability : this compound is biodegradable, unlike tertiary amines like triethylamine .

- Nitrosamine Formation: During chloramination, this compound forms nitrosothis compound (NDPA) at yields up to 37.14%, posing carcinogenic risks in water systems .

Data Tables

Table 1: Reaction Yields with Secondary Amines

| Reaction Type | This compound Yield | Diisopropylamine Yield | Reference |

|---|---|---|---|

| C-Glycosylation (Remdesivir) | 41–54% | 74% | |

| Sulfonamide Electrochemistry | 39% | 63% (Diisobutylamine) | |

| Chlorination Selectivity | 1.8:1 | 3.3:1 |

Table 2: Environmental and Physical Properties

| Property | This compound | Diisopropylamine |

|---|---|---|

| Biodegradability | Yes | Yes |

| Nitrosamine Yield (NDPA) | 37.14% | Not reported |

| SHS CO₂ Removal Temp | 90°C | 65°C |

生物活性

Dipropylamine (DPA) is a secondary amine with the chemical formula . It is commonly used in various industrial applications, including as a solvent, reagent in organic synthesis, and as an intermediate in the production of pharmaceuticals and agrochemicals. Understanding the biological activity of DPA is crucial for assessing its safety and efficacy in these applications.

- Reactivity with Biological Molecules : DPA exhibits nucleophilic properties, allowing it to interact with electrophilic centers in biological molecules. This reactivity is significant in various biochemical pathways, including those involved in neurotransmission and metabolic processes.

- Role in Drug Synthesis : DPA has been identified as an effective deprotecting agent in solid-phase peptide synthesis (SPPS), particularly for fluorenylmethyloxycarbonyl (Fmoc) protected peptides. Studies show that using DPA reduces the formation of aspartimide, a common side reaction that can lead to impurities in peptide synthesis .

- Environmental Impact : Research indicates that DPA can undergo ozonolysis, leading to the formation of potentially harmful byproducts. The kinetics of this reaction suggest that DPA's environmental degradation can produce cytotoxic compounds, raising concerns about its ecological impact .

Toxicological Studies

Toxicological assessments have shown that DPA can exhibit both beneficial and adverse effects depending on concentration and exposure duration:

- Acute Toxicity : Studies have reported varying levels of toxicity associated with DPA exposure, particularly concerning respiratory and dermal routes. Inhalation studies indicate potential irritant effects on mucous membranes .

- Chronic Effects : Long-term exposure to DPA has been linked to neurotoxic effects, particularly affecting neurotransmitter systems. Research highlights the need for further investigation into its chronic toxicity profiles, especially in occupational settings where exposure levels may be significant .

Case Studies

- Pharmaceutical Applications : A study demonstrated that DPA significantly improved the yield and purity of peptides synthesized via SPPS compared to traditional methods using piperidine. This finding underscores its utility in pharmaceutical manufacturing .

- Environmental Health : Investigations into the ozonolysis of DPA revealed its potential to form secondary organic aerosols (SOA) that pose risks to air quality and human health. The study emphasized the need for regulatory measures to manage DPA emissions .

Table 1: Comparison of Biological Activity of this compound vs. Piperidine

| Property | This compound (DPA) | Piperidine |

|---|---|---|

| Toxicity Level | Moderate | High |

| Yield in SPPS | 96% | 80% |

| Aspartimide Formation | 4% | 17% |

| Environmental Impact | Moderate | Low |

Table 2: Toxicological Findings from Various Studies

常见问题

Q. What are the recommended laboratory-scale synthesis methods for dipropylamine, and how can reaction efficiency be optimized?

this compound can be synthesized via the catalytic dehydrogenation of n-propanol in the presence of ammonia and hydrogen, using a Ni-Cu-Al₂O₃ catalyst. Key parameters include:

- Reaction temperature : 210 ± 10°C

- Pressure : 396.66 kPa

- Propanol space velocity : 0.25–0.51 L/L·h⁻¹

- Raw material ratio : Propanol:Ammonia:Hydrogen = 4:2:4 Under these conditions, propanol conversion reaches 75–83%, with this compound yields of 37–41% and tripropylamine yields of 35–40% . Optimization involves adjusting catalyst composition and monitoring byproducts (e.g., tripropylamine).

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives in research settings?

- Nuclear Magnetic Resonance (NMR) : ¹³C and ¹H MAS NMR can confirm protonation states and conformational changes in molecular sieves .

- Raman Spectroscopy : Identifies host-guest interactions in porous materials like AlPO₄-31 .

- LC-MS : Dipropylammonium acetate (0.5 mol/L in water) serves as an ion-pair reagent for sensitive detection .

- Gas Chromatography (GC) : Purity assessment (>99%) via retention time comparison .

Q. What safety protocols are critical for handling this compound in academic laboratories?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, indirect-vent goggles, and flame-resistant lab coats. ACGIH recommends Teflon® for prolonged contact .

- Ventilation : Use fume hoods for transfers and reactions to limit inhalation exposure (TLV-TWA: 2 ppm) .

- Storage : Keep in sealed containers away from oxidizers, acids, and ignition sources. Ground metal containers to prevent static discharge .

- Emergency Response : For spills, neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can this compound’s role as a structure-directing agent in molecular sieve synthesis be experimentally optimized?

this compound adopts distinct protonated conformations to match host pore geometries. For example:

- In AlPO₄-31 (12-ring channels), two conformations coexist due to steric flexibility .

- Computational modeling (e.g., density functional theory) predicts optimal alignment with framework voids. Validate via combined Raman and NMR studies .

- Adjust synthesis pH and temperature to stabilize specific protonation states, enhancing template-host compatibility.

Q. What methodological factors explain discrepancies in reported environmental persistence of this compound?

Half-life variability arises from:

- Water depth : 0.83 days (shallow rivers) vs. 9.5 days (ponds) due to volatilization rates .

- Microbial activity : Activated sludge accelerates biodegradation (90% removal in 28 days) .

- Soil type : Mobility depends on organic carbon content (Koc = 15–393), with higher leaching in sandy soils . Standardize test conditions (e.g., OECD 301F for biodegradation) to reduce interstudy variability.

Q. How can researchers design experiments to resolve contradictions in this compound’s acute vs. chronic toxicity data?

- In vitro models : Use human lung epithelial cells (A549) to assess repeated low-dose exposure effects (e.g., cytokine release linked to bronchitis) .

- Dose-response studies : Compare LD₅₀ (oral: 320 mg/kg in rats) with subchronic NOAEL (No Observed Adverse Effect Level) .

- Analytical validation : Quantify metabolites (e.g., propionaldehyde) via GC-MS to correlate exposure duration with bioaccumulation .

Q. What computational approaches predict this compound’s thermodynamic properties in solvent systems?

- Vapor-liquid equilibrium (VLE) data : Use the Antoine equation with parameters derived from binary mixtures (e.g., this compound + chloroform) to model phase behavior .

- Enthalpy of vaporization : Calculate via Clausius-Clapeyron equation using boiling point (110°C) and vapor pressure data .

- Molecular dynamics simulations : Predict solvation free energy in aqueous/organic solvents to optimize extraction protocols .

Methodological Considerations for Data Contradictions

- Environmental half-life : Account for photolytic vs. microbial degradation pathways when interpreting field vs. lab results .

- Toxicity thresholds : Differentiate between acute (pulmonary edema) and chronic (bronchitis) endpoints using longitudinal exposure models .

- Synthetic yields : Monitor catalyst deactivation (e.g., Cu leaching in Ni-Cu-Al₂O₃) to explain yield fluctuations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。